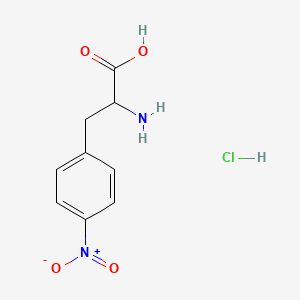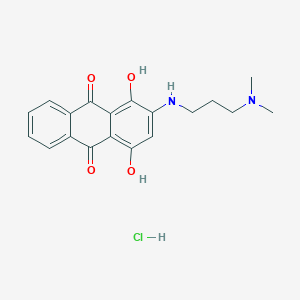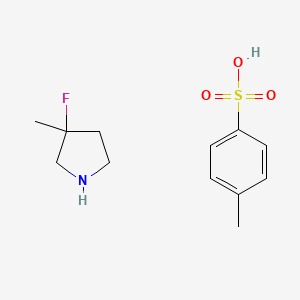
2-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ニトロフェニルアラニン塩酸塩は、化学式がC9H10N2O4·HCl、分子量が246.65 g/molの化学化合物です これはアミノ酸であるフェニルアラニンの誘導体であり、ベンゼン環にニトロ基が結合しています。
準備方法
合成ルートと反応条件
4-ニトロフェニルアラニン塩酸塩の合成は、通常、フェニルアラニンの誘導体のニトロ化を含みます。反応条件は、濃硝酸と硫酸をニトロ化剤として使用し、過剰ニトロ化を避けるために温度を注意深く制御することがよくあります。
工業的製造方法
この化合物の工業的製造には、同様の合成ルートが採用される場合がありますが、より大規模になります。このプロセスには、高収率と高純度を確保するために、工業グレードの試薬と機器を使用することが含まれます。反応条件は、副生成物を最小限に抑え、ニトロ化プロセスの効率を最大化するように最適化されています。
化学反応の分析
反応の種類
4-ニトロフェニルアラニン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下では、ニトロ基をアミノ基に還元できます。
還元: この化合物を還元して、さまざまな誘導体を形成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: 置換反応の条件には、反応を促進するために触媒や特定の溶媒を使用することが含まれる場合があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ニトロ基の還元は、4-アミノフェニルアラニン塩酸塩の形成につながる可能性があります .
科学研究への応用
4-ニトロフェニルアラニン塩酸塩は、次のようなさまざまな科学研究に応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生物系への潜在的な影響と代謝経路における役割について研究されています。
医学: 潜在的な治療的特性と薬物合成における前駆体として調査されています。
科学的研究の応用
2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and intermediates.
作用機序
4-ニトロフェニルアラニン塩酸塩の作用機序には、特定の分子標的と経路との相互作用が含まれます。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために還元を受ける可能性があります。 これらの相互作用は、酵素活性の調節や代謝経路の変更など、さまざまな生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
- 2-アミノ-3-(4-エトキシフェニル)プロパン酸
- 3-アミノ-3-(4-エチルフェニル)プロパン酸
- 3-(2-アミノ-1,3-チアゾール-4-イル)プロパン酸塩酸塩
- 2-メトキシ-3-(4-メトキシフェニル)プロパン酸
独自性
4-ニトロフェニルアラニン塩酸塩は、フェニル環にアミノ基とニトロ基の両方が存在するため、ユニークです。
類似化合物との比較
Similar Compounds
- 2-amino-3-(4-ethoxyphenyl)propanoic acid
- 3-amino-3-(4-ethylphenyl)propanoic acid
- 3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
- 2-methoxy-3-(4-methoxyphenyl)propanoic acid
Uniqueness
2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a nitro group on the phenyl ring
特性
分子式 |
C9H11ClN2O4 |
|---|---|
分子量 |
246.65 g/mol |
IUPAC名 |
2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H |
InChIキー |
XNPWOQZTJFYSEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041792.png)
![1-(4-Methyl-benzyl)-4-(4-phenethyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12041800.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12041808.png)
![3-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041821.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12041828.png)
![N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12041830.png)

![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12041851.png)


![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one](/img/structure/B12041883.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12041895.png)
